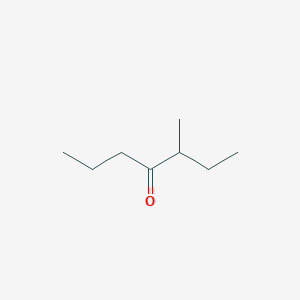

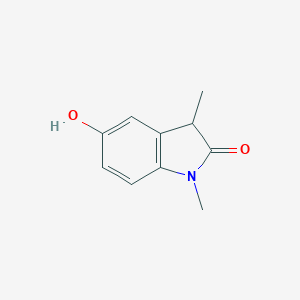

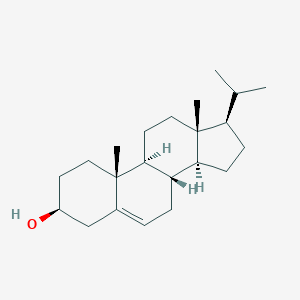

3-メチルヘプタン-4-オン

概要

説明

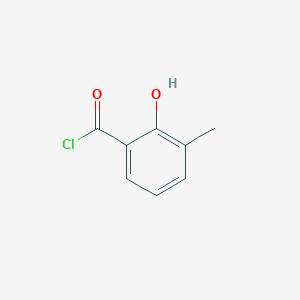

4-クロロカテコールは、4-クロロベンゼン-1,2-ジオールとしても知られており、クロロカテコール類に属する有機化合物です。これは、4位に塩素原子、1位と2位にヒドロキシル基が置換されたベンゼン環を特徴としています。 この化合物は主要な代謝産物であり、さまざまな生化学的プロセスにおいて重要な役割を果たします .

科学的研究の応用

4-Chlorocatechol has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a model compound for studying the biodegradation of chlorinated aromatic compounds.

Medicine: Research has explored its potential in developing pharmaceuticals and understanding metabolic pathways.

Industry: It is utilized in the production of dyes, pesticides, and other industrial chemicals

準備方法

合成経路と反応条件: 4-クロロカテコールは、いくつかの方法で合成することができます。一般的なアプローチの1つは、カテコールの塩素化です。このプロセスは通常、塩化鉄などの触媒の存在下で塩素ガスを使用する必要があります。 反応は、ベンゼン環の4位を選択的に塩素化するように制御された条件下で行われます .

工業的製造方法: 工業環境では、4-クロロカテコールはしばしば、塩素化芳香族化合物の分解中に副産物として生成されます。たとえば、特定の細菌株による4-クロロフェノールの生体変換から得ることができます。 これらの細菌は、クロロカテコール1,2-ジオキシゲナーゼなどの酵素を使用して、4-クロロフェノールを4-クロロカテコールに変換します .

化学反応の分析

反応の種類: 4-クロロカテコールは、次のようなさまざまな化学反応を起こします。

酸化: クロロカテコールキノンを形成するために酸化することができます。

還元: 還元反応は、それをクロロフェノールに戻すことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

主要な生成物:

酸化: クロロカテコールキノン。

還元: クロロフェノール。

置換: さまざまな置換カテコール.

4. 科学研究への応用

4-クロロカテコールは、科学研究においてさまざまな用途があります。

化学: さまざまな有機化合物の合成の中間体として使用されます。

生物学: 塩素化芳香族化合物の生分解を研究するためのモデル化合物として役立ちます。

医学: 研究では、医薬品開発と代謝経路の理解における可能性を探っています。

作用機序

4-クロロカテコールの作用機序は、特定の酵素や分子標的との相互作用を伴います。たとえば、細菌の分解経路では、クロロカテコール1,2-ジオキシゲナーゼなどの酵素が芳香環の開裂を触媒し、シス、シス-ムコン酸などの中間体を生成します。 これらの中間体は、他の酵素によってさらに処理され、最終的に化合物の完全な分解をもたらします .

類似の化合物:

カテコール: 塩素置換基がなく、反応性と用途が異なります。

4-クロロフェノール: 似た構造ですが、2番目のヒドロキシル基がありません。

クロロカテコールキノン: 4-クロロカテコールの酸化誘導体

独自性: 4-クロロカテコールは、特定の置換パターンが独特の化学的性質と反応性を付与するため、ユニークです。 さまざまな反応を起こす能力と、生分解経路における中間体として役立つことから、研究と産業の両方の用途において貴重なものとなっています .

類似化合物との比較

Catechol: Lacks the chlorine substituent and has different reactivity and applications.

4-Chlorophenol: Similar structure but lacks the second hydroxyl group.

Chlorocatechol Quinones: Oxidized derivatives of 4-chlorocatechol

Uniqueness: 4-Chlorocatechol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various reactions and serve as an intermediate in biodegradation pathways makes it valuable in both research and industrial applications .

特性

IUPAC Name |

3-methylheptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-6-8(9)7(3)5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIMSNHOEAVUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864629 | |

| Record name | 3-Methylheptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Avocado Research MSDS] | |

| Record name | 3-Methylheptan-4-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15726-15-5 | |

| Record name | 3-Methyl-4-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15726-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylheptan-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015726155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylheptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylheptan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Methylheptan-4-one in the context of food science?

A1: 3-Methylheptan-4-one plays a crucial role in shaping the aroma profile of certain foods, particularly roasted hazelnuts. Research indicates that it acts as a key odorant contributing to the characteristic pleasant, nutty aroma of roasted hazelnuts . Sensory studies utilizing techniques like projective mapping and aroma profile analysis have confirmed its significance in differentiating the aroma profiles of various hazelnut cultivars .

Q2: Beyond hazelnuts, are there other food sources where 3-Methylheptan-4-one has been identified as a flavor or aroma compound?

A3: Yes, 3-Methylheptan-4-one has been detected in fermented soybean paste enriched with peony seed meal . This suggests its potential role in contributing to the complex flavor profile of fermented food products.

Q3: Are there any studies exploring the formation pathways of 3-Methylheptan-4-one during food processing?

A4: While the provided research doesn't delve into specific formation pathways, it highlights that the roasting process significantly influences the concentration of 3-Methylheptan-4-one in hazelnuts . This suggests potential reactions involving precursors present in raw hazelnuts, leading to its formation during roasting. Further research is needed to elucidate the exact biochemical pathways and precursors involved.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)

![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide](/img/structure/B91648.png)

![hexasodium;4-hydroxy-5-[[4-[4-[2-[4-[[4-[(8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-1-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B91655.png)